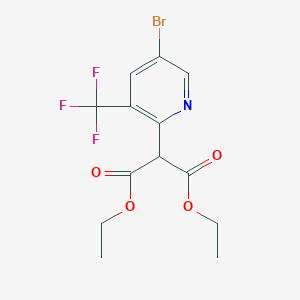
Diethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)malonate is an organic compound with the molecular formula C13H13BrF3NO4 and a molecular weight of 384.15 g/mol . This compound is characterized by the presence of a pyridine ring substituted with bromine and trifluoromethyl groups, as well as a malonate ester moiety. It is a pale yellow to deep yellow solid and is primarily used in the field of organic synthesis and as an intermediate in the production of various chemical compounds .
Preparation Methods
The synthesis of Diethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)malonate typically involves the reaction of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine under alkaline conditions to form 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)malonic acid dimethyl ester . This intermediate is then subjected to reduction to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine, followed by diazotization to obtain the final product . The reaction conditions are generally mild, and the process is known for its high selectivity and yield .
Chemical Reactions Analysis
Diethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the intermediate can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents such as hydrogen or metal hydrides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)malonate has several scientific research applications:
Mechanism of Action
The mechanism of action of Diethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)malonate involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups in the pyridine ring enhances its reactivity and ability to form stable complexes with various biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Diethyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)malonate can be compared with other similar compounds, such as:
Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate: This compound has a chlorine atom instead of bromine, which affects its reactivity and biological activity.
5-Bromo-3-(trifluoromethyl)-2-pyridinol: This compound has a hydroxyl group instead of the malonate ester, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the malonate ester, which provides versatility in chemical synthesis and potential biological applications .
Properties
Molecular Formula |
C13H13BrF3NO4 |
|---|---|
Molecular Weight |
384.15 g/mol |
IUPAC Name |
diethyl 2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]propanedioate |
InChI |
InChI=1S/C13H13BrF3NO4/c1-3-21-11(19)9(12(20)22-4-2)10-8(13(15,16)17)5-7(14)6-18-10/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
GYFWKYJQQFJDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=N1)Br)C(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















